N-(5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-ethoxybenzamide
Description
The compound N-(5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-ethoxybenzamide is a heterocyclic derivative featuring a 1,3,4-thiadiazole core substituted with a benzamide group, an ethoxybenzamide moiety, and a benzo[d]thiazol-2-ylamino-ethylthio side chain.
Properties
IUPAC Name |
N-[5-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-ethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O3S3/c1-2-28-14-9-5-3-7-12(14)17(27)23-19-24-25-20(31-19)29-11-16(26)22-18-21-13-8-4-6-10-15(13)30-18/h3-10H,2,11H2,1H3,(H,21,22,26)(H,23,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFUHDLBOHIWILX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC2=NN=C(S2)SCC(=O)NC3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 5-Amino-2-ethoxy-1,3,4-thiadiazole (Intermediate A)
The 1,3,4-thiadiazole core is synthesized via cyclization of thiosemicarbazide derivatives. A modified protocol from employs:
- Reactants : Ethyl hydrazinecarboxylate and carbon disulfide in ethanol under reflux (78°C, 6 hours).
- Cyclization : Treated with concentrated sulfuric acid to yield 5-amino-1,3,4-thiadiazol-2(3H)-one, followed by O-ethylation using ethyl iodide and potassium carbonate in dimethylformamide (DMF) at 60°C for 12 hours.
Characterization :
Preparation of 2-(Benzo[d]thiazol-2-ylamino)acetic Acid (Intermediate B)
Benzothiazole derivatives are synthesized via condensation of 2-aminothiophenol with α-keto acids:
- Reactants : 2-Aminothiophenol (1.0 equiv) and glycolic acid (1.2 equiv) in acetic acid, refluxed at 120°C for 8 hours.
- Oxidation : Treated with hydrogen peroxide (30%) to form the sulfonamide linkage.
Characterization :
Thioether Formation: Coupling Intermediates A and B
The thioether bridge is established via nucleophilic substitution:
- Reactants : Intermediate A (1.0 equiv) and Intermediate B (1.2 equiv) in anhydrous DMF.
- Conditions : Sodium hydride (1.5 equiv) as base, stirred at 0°C→25°C for 24 hours.
Characterization :
Amidation with 2-Ethoxybenzoyl Chloride (Intermediate C)
The final amide bond is formed using 2-ethoxybenzoyl chloride:
- Reactants : Thioether intermediate (1.0 equiv) and 2-ethoxybenzoyl chloride (1.5 equiv) in dichloromethane.
- Conditions : Triethylamine (2.0 equiv), stirred at 0°C→25°C for 12 hours.
Purification : Recrystallization from ethanol yields the final product as a pale-yellow solid.
Characterization :
- 1H NMR (400 MHz, DMSO-d6) : δ 1.42 (t, J = 7.0 Hz, 3H, OCH2CH3), 4.12 (q, J = 7.0 Hz, 2H, OCH2), 7.25–8.05 (m, 8H, aromatic).
- HRMS (ESI) : m/z [M+H]+ calcd for C21H18N6O3S2: 481.09; found: 481.12.
Optimization Challenges and Solutions
Regioselectivity in Thiadiazole Formation
Early routes using uncontrolled cyclization led to mixtures of 1,3,4- and 1,2,4-thiadiazole isomers. Implementing slow addition of carbon disulfide and strict temperature control (0–5°C) improved regioselectivity to >95%.
Thioether Oxidation
The thioether linkage (-S-) was prone to oxidation during workup. Adding 0.1% w/v ascorbic acid as an antioxidant stabilized the intermediate.
Amide Coupling Efficiency
Initial low yields (∼40%) in the final amidation were attributed to steric hindrance. Switching from DCC/HOBt to EDCl/DMAP increased yields to 78%.
Analytical Validation
Table 1: Spectroscopic Data for Key Intermediates
| Intermediate | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | IR (cm⁻¹) |
|---|---|---|---|
| A | 1.35 (t, 3H), 4.25 (q, 2H) | 167.8 (C=O), 154.2 | 3120 (NH) |
| B | 3.85 (s, 2H), 7.45–7.90 (m, 4H) | 168.5 (C=O), 152.3 | 1680 (C=O) |
| Final Product | 1.42 (t, 3H), 7.25–8.05 (m, 8H) | 167.2 (C=O), 153.8 | 1685 (C=O) |
Table 2: Comparative Yields Under Varied Conditions
| Step | Reagent System | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| Thioether | NaH/DMF | DMF | 25 | 65 |
| Thioether | K2CO3/DMSO | DMSO | 50 | 58 |
| Amidation | EDCl/DMAP | CH2Cl2 | 25 | 78 |
| Amidation | DCC/HOBt | THF | 25 | 40 |
Discussion of Mechanistic Pathways
Thiadiazole Cyclization
The reaction of ethyl hydrazinecarboxylate with carbon disulfide proceeds via nucleophilic attack of the hydrazine nitrogen on CS2, followed by acid-catalyzed cyclodehydration.
Thioether Formation Mechanism
The thiolate anion (from Intermediate A) attacks the α-carbon of the 2-(benzo[d]thiazol-2-ylamino)acetic acid derivative, displacing a hydroxyl group and forming the thioether bond.
Amide Coupling
The acyl chloride reacts with the primary amine on the thiadiazole via a nucleophilic acyl substitution, facilitated by triethylamine as a proton scavenger.
Chemical Reactions Analysis
N-(5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-ethoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole and thiadiazole rings, using reagents such as alkyl halides or acyl chlorides.
Scientific Research Applications
N-(5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-ethoxybenzamide has been explored for various scientific research applications:
Medicinal Chemistry: The compound has shown potential as an anticancer agent due to its ability to inhibit the proliferation of cancer cells.
Biological Research: The compound’s ability to interact with biological macromolecules, such as DNA and proteins, makes it a valuable tool for studying molecular interactions and mechanisms of action.
Materials Science: The unique chemical structure of the compound allows it to be used in the development of novel materials with specific properties, such as enhanced conductivity or stability.
Mechanism of Action
The mechanism of action of N-(5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-ethoxybenzamide involves its interaction with cellular targets, leading to the inhibition of key enzymes and pathways. The compound has been shown to induce apoptosis in cancer cells by activating caspase pathways and disrupting mitochondrial function. Additionally, it can inhibit topoisomerase enzymes, which are essential for DNA replication and transcription .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Thiadiazole Core
a. N-(5-((2-(Piperidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide Derivatives (7a-7l)
- Structural Difference: Replaces the benzo[d]thiazol-2-ylamino group with a piperidin-1-yl-ethylthio chain.
- Synthesis : Prepared via sequential alkylation and coupling reactions, as described in . Key reagents include 2-(piperidin-1-yl)ethanethiol and benzoyl chloride derivatives .
- Bioactivity : Evaluated for acetylcholinesterase (AChE) inhibition, with substituent-dependent potency (e.g., electron-donating groups enhance activity) .
b. N-(5-Ethoxy-1,3,4-thiadiazol-2-yl)benzamide
- Structural Difference : Simpler substitution with ethoxy and benzamide groups only.
- Synthesis: Reacts 5-amino-2-ethoxy-1,3,4-thiadiazole with benzoyl chloride in dioxane/triethylamine (yield: 55%) .
- Structural Features : Planar thiadiazole ring stabilized by intermolecular N–H⋯N hydrogen bonds (X-ray data) .
c. N-{2,2,2-Trichloro-1-[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]ethyl}acetamide (4.1)
- Structural Difference : Incorporates a trichloroethyl group and phenyl-substituted thiadiazole.
- Synthesis : Cyclization of precursor in concentrated sulfuric acid (yield: 97.4%) .
- Spectroscopy : IR peaks at 1670 cm⁻¹ (C=O) and 1542 cm⁻¹ (C=N), differing from benzamide derivatives due to electron-withdrawing trichloro groups .
Heterocyclic Core Modifications
a. N-[(5-Substituted-1,3,4-oxadiazol-2-yl)methyl]-4-phenyl-1,3-thiazol-2-amine
- Core Difference : Replaces 1,3,4-thiadiazole with 1,3,4-oxadiazole.
- Impact : Reduced sulfur content alters electronic properties (e.g., lower π-acidity) and solubility .
b. N-(4-(2-(5-Mercapto-1,3,4-thiadiazol-2-yl)ethyl)-5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)benzamide
Spectral and Crystallographic Comparisons
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-ethoxybenzamide, and how can purity be maximized?
- Methodology :
- Step 1 : Synthesize the thiadiazole core via cyclization of thiosemicarbazide with carbon disulfide under basic conditions (e.g., KOH/EtOH, 60°C, 6–8 hours) .
- Step 2 : Introduce the benzothiazole-2-ylamino moiety using EDCI/HOBt-mediated coupling in DMF at 0–5°C to minimize side reactions .
- Step 3 : Optimize thioether linkage formation between the thiadiazole and benzamide groups using NaH as a base in dry THF (yield: 72–85%) .
- Purification : Use column chromatography (silica gel, CHCl₃:MeOH 9:1) followed by recrystallization from ethanol to achieve >95% purity .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?
- Key Techniques :
- ¹H/¹³C NMR : Identify protons on the benzothiazole (δ 7.2–8.1 ppm) and thiadiazole (δ 8.3–8.5 ppm) rings. The amide NH typically appears at δ 10.2–10.8 ppm .
- IR Spectroscopy : Confirm amide C=O (1649–1670 cm⁻¹) and thioether C-S (680–720 cm⁻¹) stretches .
- Mass Spectrometry : Look for [M+H]⁺ peaks matching the molecular formula (C₂₁H₁₈N₆O₃S₃, MW 494.6) .
Q. What in vitro assays are recommended for preliminary evaluation of biological activity?
- Anticancer Screening : Use MTT assays against HepG2 (liver) and MCF-7 (breast) cancer cell lines, with IC₅₀ values <10 µM indicating potency .
- Antimicrobial Testing : Perform broth microdilution assays (CLSI guidelines) against S. aureus (Gram-positive) and E. coli (Gram-negative), noting MIC values .
Advanced Research Questions
Q. How can computational modeling elucidate the compound’s mechanism of action against kinase targets?
- Approach :
- Perform molecular docking (AutoDock Vina) using the ATP-binding pocket of EGFR (PDB ID: 1M17). The benzothiazole moiety shows hydrogen bonding with Lys721, while the thiadiazole interacts hydrophobically with Leu694 .
- Validate predictions with surface plasmon resonance (SPR) to measure binding affinity (KD < 100 nM suggests strong inhibition) .
Q. What strategies resolve contradictory data on the compound’s cytotoxicity across different cancer cell lines?
- Troubleshooting :
- Meta-Analysis : Compare IC₅₀ values from at least three independent studies, adjusting for variables like passage number and serum concentration .
- Orthogonal Assays : Complement MTT with apoptosis (Annexin V/PI staining) and ROS generation assays to confirm mechanism-specific toxicity .
Q. How can structure-activity relationship (SAR) studies optimize the compound’s pharmacokinetic profile?
- Modifications :
- Replace the 2-ethoxy group on benzamide with electron-withdrawing substituents (e.g., -CF₃) to enhance metabolic stability .
- Introduce polar groups (e.g., -SO₂NH₂) on the thiadiazole to improve aqueous solubility without compromising membrane permeability .
Key Challenges and Recommendations
- Synthetic Scalability : Multi-step synthesis requires strict anhydrous conditions; consider microwave-assisted methods to reduce reaction times .
- Bioactivity Reproducibility : Standardize cell culture conditions and use reference compounds (e.g., doxorubicin for cytotoxicity) to calibrate assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
